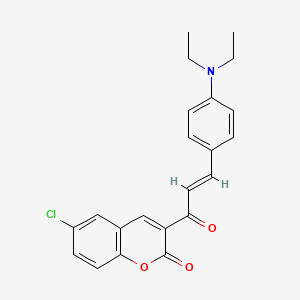

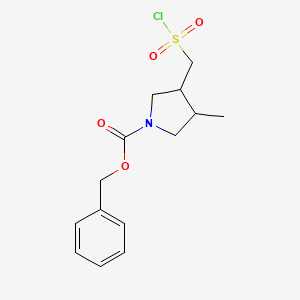

![molecular formula C13H13FO2 B2440473 3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287309-98-0](/img/structure/B2440473.png)

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid , commonly referred to as F-BCP , is a bicyclic organic compound. It features a unique bridged pentane ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The fluorine substitution at the para position of the phenyl ring enhances its physicochemical properties and provides opportunities for diverse applications .

Synthesis Analysis

The synthesis of F-BCP involves several steps. A practical and scalable approach has been developed, allowing for efficient production. One such method includes the reaction of 3-(4-fluoro-3-methylphenyl)propionic acid with lithium diisopropylamide (LDA) to form the corresponding lithium enolate. Subsequent intramolecular cyclization generates the bicyclo[1.1.1]pentane core. The fluorine substituent is introduced via a halogenation step, resulting in F-BCP .

Molecular Structure Analysis

The molecular structure of F-BCP consists of a bicyclo[1.1.1]pentane framework with a carboxylic acid group attached to one of the bridgehead carbons. The fluorine atom is positioned ortho to the carboxylic acid group on the phenyl ring. The rigid and compact structure of F-BCP contributes to its stability and unique properties .

Chemical Reactions Analysis

F-BCP can participate in various chemical reactions due to its functional groups. These reactions include esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity in the context of drug development and supramolecular chemistry .

Physical And Chemical Properties Analysis

Mecanismo De Acción

The exact mechanism of action for F-BCP depends on its specific application. For instance, when incorporated into the structure of the anti-inflammatory drug Flurbiprofen, F-BCP may influence drug binding, solubility, or metabolic stability. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO2/c1-8-4-9(2-3-10(8)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBZMNTVIOIOMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)

![3-(4-Methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2440400.png)

![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)